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Compound of Interest

Compound Name: 5-Methyl-4-hexenoic acid

Cat. No.: B1590576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-

Methyl-4-hexenoic acid (CAS No: 5636-65-7), a valuable intermediate in organic synthesis.
The document collates available experimental data and supplements it with predicted values
based on established spectroscopic principles to offer a complete reference for researchers.

Molecular Structure and Properties

5-Methyl-4-hexenoic acid is an unsaturated carboxylic acid with the molecular formula
C7H1202 and a molecular weight of 128.17 g/mol .[1] Its structure features a carbon-carbon
double bond between C4 and C5, and a terminal carboxylic acid group.

Property Value

Molecular Formula C7H1202

Molecular Weight 128.17 g/mol

IUPAC Name 5-methylhex-4-enoic acid
CAS Number 5636-65-7

Spectroscopic Data
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The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Methyl-4-hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

No experimental *H NMR data was found in publicly accessible databases. The following data

is predicted based on empirical calculations and known chemical shift values for similar

structural motifs.

Table 1: Predicted *H NMR Spectroscopic Data for 5-Methyl-4-hexenoic acid

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~11.5 Singlet 1H -COOH

~5.1 Triplet 1H H-4

~2.4 Triplet 2H H-2

~2.3 Quartet 2H H-3

~1.7 Singlet 3H C5-CHs

~1.6 Singlet 3H C5-CHs

While the existence of a 3C NMR spectrum is noted in some databases, the specific chemical

shifts are not publicly available.[2][3] The data presented below is predicted.

Table 2: Predicted 3C NMR Spectroscopic Data for 5-Methyl-4-hexenoic acid
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Chemical Shift (ppm) Assighment
~179 C-1 (C=0)
~133 C-5

~122 C-4

~34 C-2

~28 C-3

~26 C5-CHs

~18 C5-CHs

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 5-Methyl-4-hexenoic acid is not readily available.
The following table lists the expected characteristic absorption bands based on the functional
groups present in the molecule.

Table 3: Predicted IR Absorption Data for 5-Methyl-4-hexenoic acid

Wavenumber (cm~—2) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)
2970-2850 Medium-Strong C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic acid)
~1670 Weak C=C stretch (Alkene)

~1440 Medium C-H bend (CH2)

~1300 Medium O-H bend (Carboxylic acid)
~1250 Medium C-O stretch (Carboxylic acid)

Mass Spectrometry (MS)
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A GC-MS spectrum of 5-Methyl-4-hexenoic acid is available, indicating the use of a Shimadzu
GCMS-QP2010S instrument.[1] The primary ionization technique is Electron lonization (El).

A detailed experimental mass spectrum with relative intensities was not found. The following
table outlines the expected major fragments based on the structure of 5-Methyl-4-hexenoic
acid.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-Methyl-4-hexenoic acid

miz Proposed Fragment
128 [M]* (Molecular lon)
113 [M - CHs]*

87 [M - CsH7]*

69 [CsHo]*

43 [CsH7*

41 [C3Hs]*

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not available in
the public domain. However, the following sections describe general methodologies for
obtaining such spectroscopic data for a liquid carboxylic acid like 5-Methyl-4-hexenoic acid.

NMR Spectroscopy

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal
standard for chemical shift referencing (0.00 ppm).

Instrumentation and Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for 1H) is used.
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» 'H NMR: A standard single-pulse experiment is performed. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width that encompasses all expected proton signals.

e 13C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to
determine carbon types) is typically employed. A larger number of scans and a longer
relaxation delay are often necessary due to the lower natural abundance and smaller
gyromagnetic ratio of the 3C nucleus.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the neat liquid sample is
placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then
cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

Instrumentation and Acquisition:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

e Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the
sample spectrum is acquired. The final spectrum is typically an average of multiple scans
(e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm~1,

Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g.,
dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

Instrumentation and Acquisition:

e Gas Chromatograph (GC): A capillary column suitable for the analysis of organic acids (e.g.,
a wax or a modified silica column) is used. The oven temperature is programmed to ramp
from a low initial temperature to a final temperature to ensure separation of the analyte from
any impurities. Helium is commonly used as the carrier gas.

o Mass Spectrometer (MS): The GC is coupled to a mass spectrometer, such as a quadrupole
or ion trap analyzer.
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« lonization: Electron lonization (EI) is a common method, where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV).

o Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to
detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 5-Methyl-4-hexenoic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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